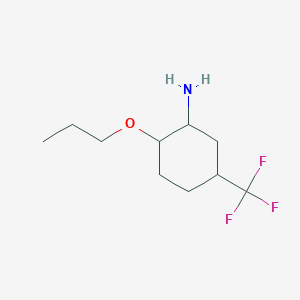
4-(3-Amino-2,2-difluoropropyl)-1lambda6-thiomorpholine-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Amino-2,2-difluoropropyl)-1lambda6-thiomorpholine-1,1-dione is a chemical compound with the molecular formula C7H14F2N2O2S It is characterized by the presence of a thiomorpholine ring substituted with an amino group and two fluorine atoms on the propyl chain
Métodos De Preparación
The synthesis of 4-(3-Amino-2,2-difluoropropyl)-1lambda6-thiomorpholine-1,1-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as thiomorpholine and 3-amino-2,2-difluoropropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction temperature is maintained at around 0-25°C.
Synthetic Route: The thiomorpholine is reacted with 3-amino-2,2-difluoropropylamine in the presence of a suitable catalyst, such as triethylamine, to form the desired product. The reaction mixture is then purified using techniques like column chromatography to obtain the pure compound.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity.
Análisis De Reacciones Químicas
4-(3-Amino-2,2-difluoropropyl)-1lambda6-thiomorpholine-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
4-(3-Amino-2,2-difluoropropyl)-1lambda6-thiomorpholine-1,1-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(3-Amino-2,2-difluoropropyl)-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparación Con Compuestos Similares
Similar compounds to 4-(3-Amino-2,2-difluoropropyl)-1lambda6-thiomorpholine-1,1-dione include:
4-(3-Amino-2,2-difluoropropyl)-3,5-morpholinedione: This compound shares a similar structural motif but differs in the presence of a morpholine ring instead of a thiomorpholine ring.
4-(3-Amino-2,2-difluoropropyl)phenol: This compound has a phenol group instead of a thiomorpholine ring, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C7H14F2N2O2S |
|---|---|
Peso molecular |
228.26 g/mol |
Nombre IUPAC |
3-(1,1-dioxo-1,4-thiazinan-4-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C7H14F2N2O2S/c8-7(9,5-10)6-11-1-3-14(12,13)4-2-11/h1-6,10H2 |
Clave InChI |
XHRLAXIVYRUCOB-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CCN1CC(CN)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


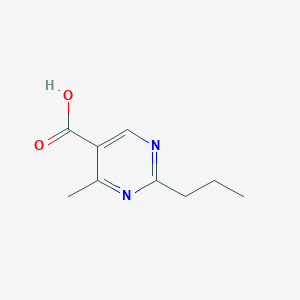

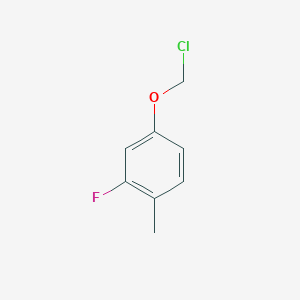

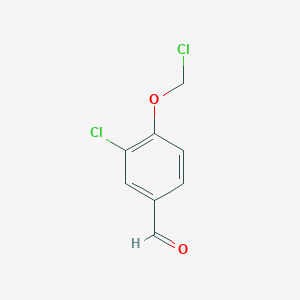
![3-[1-(Aminomethyl)cyclopropyl]azetidin-3-ol](/img/structure/B13179538.png)

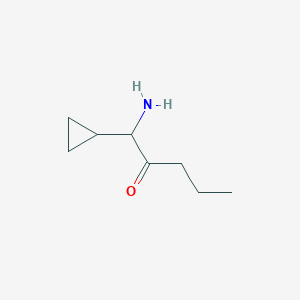
![1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea](/img/structure/B13179555.png)
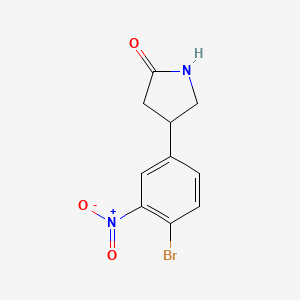
![7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B13179567.png)

